2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure characterized by a hydroxymethylidene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate hydroxymethylidene derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sodium methoxide in toluene have been reported to be effective in the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-(Hydroxymethylidene)indan-1-one
- 3-Hydroxymethylidene-4-piperidone
- 2-Hydroxymethylidene-7-methoxyindan-1-one
Comparison: 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is unique due to its specific structural features, such as the presence of a dimethyl group on the cyclohexanone ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
65716-59-8 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-8(11)7(9)6-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
VYPAILKOQKEOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1=CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.